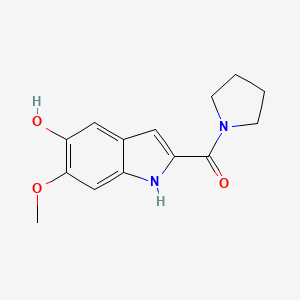methylidene}-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide CAS No. 916760-02-6](/img/structure/B15171202.png)
N-{[(4,6-Dimethoxypyrimidin-2-yl)amino](hydroxyamino)methylidene}-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{(4,6-Dimethoxypyrimidin-2-yl)aminomethylidene}-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide is a complex organic compound with a unique structure that includes pyrimidine, pyridine, and sulfonamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{(4,6-Dimethoxypyrimidin-2-yl)aminomethylidene}-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 4,6-dimethoxy-2-aminopyrimidine.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction with a suitable pyridine derivative.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, ensuring the correct placement of functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
N-{(4,6-Dimethoxypyrimidin-2-yl)aminomethylidene}-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
N-{(4,6-Dimethoxypyrimidin-2-yl)aminomethylidene}-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Agriculture: The compound may be used as a pesticide or herbicide, leveraging its biological activity.
Materials Science: Its unique properties make it a candidate for use in the development of advanced materials, such as polymers or coatings.
作用机制
The mechanism of action of N-{(4,6-Dimethoxypyrimidin-2-yl)aminomethylidene}-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide involves interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to the desired biological effect.
相似化合物的比较
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
Uniqueness
N-{(4,6-Dimethoxypyrimidin-2-yl)aminomethylidene}-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide is unique due to its combination of pyrimidine, pyridine, and sulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
916760-02-6 |
|---|---|
分子式 |
C14H15F3N6O6S |
分子量 |
452.37 g/mol |
IUPAC 名称 |
1-(4,6-dimethoxypyrimidin-2-yl)-3-hydroxy-2-[2-methoxy-4-(trifluoromethyl)pyridin-3-yl]sulfonylguanidine |
InChI |
InChI=1S/C14H15F3N6O6S/c1-27-8-6-9(28-2)20-12(19-8)21-13(22-24)23-30(25,26)10-7(14(15,16)17)4-5-18-11(10)29-3/h4-6,24H,1-3H3,(H2,19,20,21,22,23) |
InChI 键 |
ZGMPCNCREIQHNZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=NC(=N1)NC(=NS(=O)(=O)C2=C(C=CN=C2OC)C(F)(F)F)NO)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B15171119.png)


![4-[(2-Methylbut-3-en-2-yl)oxy]-4-oxobutanoate](/img/structure/B15171139.png)
![3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171141.png)

![6-Bromo-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B15171149.png)
![1-[4-[3-Phenyl-5-(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B15171161.png)




![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-](/img/structure/B15171190.png)

